4-Bromo-2-fluoro-3-(hydroxymethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-fluoro-3-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H5BrFNO It is a derivative of benzonitrile, featuring bromine, fluorine, and hydroxymethyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-3-(hydroxymethyl)benzonitrile typically involves multi-step reactions. One common method starts with the bromination of 2-fluorobenzonitrile using N-bromosuccinimide (NBS) in dichloromethane (CH2Cl2) at 0°C. This is followed by a hydroxymethylation step using formaldehyde and a base such as sodium hydroxide (NaOH) to introduce the hydroxymethyl group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-fluoro-3-(hydroxymethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki cross-coupling reactions with phenyl boronic acid.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Formaldehyde and Sodium Hydroxide (NaOH): Used for hydroxymethylation.
Potassium Permanganate (KMnO4): Used for oxidation.
Lithium Aluminum Hydride (LiAlH4): Used for reduction.
Major Products Formed
Substitution: Formation of various substituted benzonitriles.
Oxidation: Formation of 4-Bromo-2-fluoro-3-carboxybenzonitrile.
Reduction: Formation of 4-Bromo-2-fluoro-3-(hydroxymethyl)benzylamine.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-fluoro-3-(hydroxymethyl)benzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of heterocycles and liquid crystals.
Pharmaceutical Research: Potential use in the development of new drugs due to its unique functional groups.
Material Science: Used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-fluoro-3-(hydroxymethyl)benzonitrile depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex molecules. The presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound in these reactions. The hydroxymethyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobenzonitrile: Lacks the fluorine and hydroxymethyl groups, making it less versatile in certain reactions.
2-Fluorobenzonitrile: Lacks the bromine and hydroxymethyl groups, limiting its reactivity in substitution reactions.
4-Bromo-2-fluoroaniline: Contains an amino group instead of a nitrile group, leading to different reactivity and applications.
Uniqueness
4-Bromo-2-fluoro-3-(hydroxymethyl)benzonitrile is unique due to the combination of bromine, fluorine, and hydroxymethyl groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and material science.
Eigenschaften
Molekularformel |
C8H5BrFNO |
---|---|
Molekulargewicht |
230.03 g/mol |
IUPAC-Name |
4-bromo-2-fluoro-3-(hydroxymethyl)benzonitrile |
InChI |
InChI=1S/C8H5BrFNO/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-2,12H,4H2 |
InChI-Schlüssel |
YECCBMQSZXJGGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C#N)F)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.